molecular formula C12H13BrO4 B2818936 2-Bromo-4-(tert-butoxycarbonyl)benzoic acid CAS No. 2089325-57-3

2-Bromo-4-(tert-butoxycarbonyl)benzoic acid

Cat. No.: B2818936
CAS No.: 2089325-57-3
M. Wt: 301.136
InChI Key: OXUVKSYUWMNNJT-UHFFFAOYSA-N
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Description

2-Bromo-4-(tert-butoxycarbonyl)benzoic acid is an organic compound with the molecular formula C12H13BrO4. It is a derivative of benzoic acid, where the hydrogen atom at the second position is replaced by a bromine atom, and the fourth position is substituted with a tert-butoxycarbonyl group. This compound is commonly used in organic synthesis as a building block for the preparation of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(tert-butoxycarbonyl)benzoic acid typically involves the bromination of 4-(tert-butoxycarbonyl)benzoic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually conducted in an organic solvent such as dichloromethane or chloroform at room temperature.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves large-scale bromination reactions with stringent control over temperature, solvent, and catalyst concentrations to achieve consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(tert-butoxycarbonyl)benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced to form 4-(tert-butoxycarbonyl)benzoic acid by using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The tert-butoxycarbonyl group can be oxidized to form corresponding carboxylic acids or esters.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products

    Substitution: Formation of 4-(tert-butoxycarbonyl)benzoic acid derivatives with various functional groups.

    Reduction: Formation of 4-(tert-butoxycarbonyl)benzoic acid.

    Oxidation: Formation of carboxylic acids or esters.

Scientific Research Applications

2-Bromo-4-(tert-butoxycarbonyl)benzoic acid is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

    Chemistry: Used as a precursor for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the preparation of biologically active compounds for studying enzyme inhibition and receptor binding.

    Medicine: Utilized in the development of drug candidates and therapeutic agents.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-4-(tert-butoxycarbonyl)benzoic acid depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile, leading to the formation of new chemical bonds. In reduction reactions, the tert-butoxycarbonyl group is reduced to a hydroxyl group, resulting in the formation of alcohols. In oxidation reactions, the tert-butoxycarbonyl group is oxidized to form carboxylic acids or esters.

Comparison with Similar Compounds

2-Bromo-4-(tert-butoxycarbonyl)benzoic acid can be compared with other similar compounds such as:

    4-Bromo-2-(tert-butoxycarbonyl)benzoic acid: Similar structure but with different substitution pattern.

    tert-Butyl 4-bromobenzoate: Lacks the carboxylic acid group, making it less reactive in certain reactions.

    tert-Butyl bromoacetate: Contains a bromoacetate group instead of a bromobenzoic acid group, leading to different reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which provides distinct reactivity and versatility in organic synthesis.

Properties

IUPAC Name

2-bromo-4-[(2-methylpropan-2-yl)oxycarbonyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrO4/c1-12(2,3)17-11(16)7-4-5-8(10(14)15)9(13)6-7/h4-6H,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXUVKSYUWMNNJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=C(C=C1)C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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